di-tert-Butyl phosphite
Description
Significance in Organophosphorus Chemistry
The importance of di-tert-butyl phosphite (B83602) in organophosphorus chemistry is multifaceted. It is widely recognized as a key intermediate in the production of pharmaceuticals and as a stabilizer in polymers. The compound's utility stems from its role as a phosphorylating agent, enabling the introduction of phosphate (B84403) groups into organic molecules. This is particularly crucial in the development of prodrugs, where modifying a drug's structure can enhance its bioavailability.
Furthermore, di-tert-butyl phosphite is a versatile precursor for a variety of other organophosphorus compounds. nordmann.global Its reactions, such as oxidation to form phosphate derivatives, are fundamental in synthesizing pharmaceutical intermediates. The steric hindrance provided by the tert-butyl groups offers a balance of stability and reactivity, making it a preferred reagent in many synthetic pathways.
Historical Context of Research Developments
Research into phosphonate (B1237965) chemistry, including derivatives of this compound, gained significant traction in the latter half of the 20th century, driven by the pursuit of new medicinal applications. A significant breakthrough came in the 1990s with the development of this compound as a precursor that facilitated efficient hydroxymethylation reactions, which are vital for the synthesis of antiviral drugs.
Early investigations also focused on the synthesis of related compounds, such as tri-tert-butyl phosphite. It was discovered that while tri-tert-butyl phosphite could be formed from the reaction of phosphorus trichloride (B1173362) and tert-butanol (B103910), it readily decomposed to the more stable this compound. mit.edu This highlighted the practical utility and stability of the di-tert-butyl form for further chemical transformations. More recent process development has focused on improving the synthesis of this compound and its derivatives, such as di-tert-butyl potassium phosphate, to achieve higher yields and purity for industrial applications. acs.orgfigshare.com
Scope and Contemporary Research Landscape
The current research landscape for this compound is vibrant and expanding. It is a central component in several important named reactions and synthetic strategies.
Key Reactions and Applications:
Pudovik and Abramov Reactions: this compound is utilized in the Pudovik reaction, which involves the nucleophilic addition of the phosphite to carbonyl groups or imines. beilstein-journals.orgbeilstein-journals.org This reaction is a straightforward method for synthesizing α-aminophosphonates and α-hydroxyphosphonates. beilstein-journals.orgresearchgate.net The Abramov reaction, a related transformation, also employs this compound to form α-hydroxy phosphonates. beilstein-journals.org
Hirao Coupling: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-phosphorus bonds, specifically coupling dialkyl phosphites with aryl halides to produce aryl phosphonates. researchgate.netwikipedia.orgwikipedia.org This reaction has been extended to include other phosphorus-containing reagents and has become a staple in synthesizing a wide array of organophosphorus compounds. researchgate.net
Synthesis of Antiviral Drugs: A significant area of contemporary research involves the use of this compound in the synthesis of antiviral drugs like Tenofovir. mit.eduacs.orgchemrxiv.org Researchers have developed efficient, multi-gram scale preparations of key intermediates derived from this compound, avoiding complex purification steps. acs.org
Ligand Synthesis: The steric bulk of the tert-butyl groups in this compound and its derivatives makes them useful as ligands in transition-metal catalysis. acs.orgmdpi.com These ligands can influence the reactivity and selectivity of catalytic processes such as hydroformylation. mdpi.com
Precursor to Other Reagents: this compound serves as a starting material for other valuable reagents. For example, it can be oxidized to di-tert-butyl hydrogen phosphate or converted to di-tert-butyl (chloromethyl) phosphate, a key reagent for preparing phosphonooxymethyl prodrugs. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18O3P- |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ditert-butyl phosphite |
InChI |
InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q-1 |
InChI Key |
HPRZDGKQDIMUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OP([O-])OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Di Tert Butyl Phosphite
Established Synthetic Pathways
The synthesis of di-tert-butyl phosphite (B83602) is primarily achieved through two well-documented routes: transesterification and reactions involving phosphorus halides. These methods form the bedrock of both laboratory-scale and industrial production.
Transesterification Approaches
The most common transesterification method for synthesizing di-tert-butyl phosphite involves the reaction of a dialkyl phosphite, such as dimethyl phosphite, with tert-butanol (B103910). chemicalbook.com This reaction is typically conducted under basic conditions. A frequently cited procedure utilizes calcium hydroxide (B78521) (Ca(OH)₂) as a catalyst. chemicalbook.com In a typical setup, dimethyl phosphite and an excess of tert-butanol are combined with a catalytic amount of calcium hydroxide and heated to reflux, often around 130°C. chemicalbook.com The methanol (B129727) generated during the reaction is distilled off to drive the equilibrium towards the formation of the desired product. chemicalbook.com This method is favored for its high yield, reported to be as high as 91.5% with 98% purity, and its relative simplicity, making it suitable for industrial applications. chemicalbook.com The reaction is performed under an inert atmosphere, such as nitrogen, to prevent the oxidation of the phosphite.
Routes from Phosphorus Halides
An alternative established pathway to this compound involves the use of phosphorus halides, most commonly phosphorus trichloride (B1173362) (PCl₃). mit.educhemrxiv.org This method relies on the nucleophilic substitution reaction between PCl₃ and tert-butanol. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), pyridine (B92270), or dimethylaniline, to neutralize the hydrogen chloride (HCl) byproduct. mit.educhemrxiv.org The slow addition of tert-butanol to a cooled solution of phosphorus trichloride under anhydrous conditions is crucial to control the reaction's exothermicity and prevent unwanted side reactions.
A significant challenge in this approach is the potential for the formation of tri-tert-butyl phosphite, which can decompose to this compound. mit.educhemrxiv.org In fact, some research has shown that tri-tert-butyl phosphite is the primary initial product, which then decomposes upon heating under reduced pressure to yield the desired this compound. mit.educhemrxiv.org
Advanced and Optimized Synthetic Protocols
Continuous efforts to improve the efficiency, cost-effectiveness, and safety of this compound synthesis have led to the development of advanced and optimized protocols. These focus on catalyst systems, solvent effects, and the fine-tuning of reaction parameters.
Catalyst Systems and Screening in Synthesis
The choice of catalyst is critical in transesterification routes. While calcium hydroxide is a cost-effective and efficient catalyst, other bases have been investigated. For instance, magnesium tert-butoxide (Mg(OtBu)₂) has been shown to be an effective base in related syntheses. mit.educhemrxiv.org
In syntheses starting from phosphorus trichloride, the selection of the base is also crucial. Studies have explored various organic bases, including triethylamine, pyridine, and N-methylimidazole. nih.gov The use of potassium tert-butoxide (KOtBu) in the reaction with PCl₃ has also been investigated as an alternative to using tert-butanol and a separate organic base. mit.edu Research has shown that reducing the equivalents of KOtBu can lead to higher purity of the crude product. mit.edu
Below is a table summarizing the screening of KOtBu equivalents for the synthesis of this compound. mit.edu
| Equivalents of KOtBu | Crude Yield (%) | Purity (%) by ³¹P-NMR |
| 3.0 | 98 | 75 |
| 2.9 | 85 | 91 |
| 2.7 | 84 | 95 |
| 2.5 | 76 | 97 |
| 2.3 | 69 | 99 |
Table 1: Screening equivalents of KOtBu for the synthesis of this compound. All reactions were performed on a 3 g scale. mit.edu
Solvent Effects and Reaction Medium Influence
The reaction medium can significantly influence the outcome of the synthesis. In the transesterification of dimethyl phosphite, the reaction can be performed without a solvent, which simplifies purification. However, the use of a non-polar solvent like xylene can improve the miscibility of tert-butanol with dimethyl phosphite.
For syntheses involving phosphorus trichloride, the choice of solvent is critical for managing reaction intermediates and byproducts. While tetrahydrofuran (B95107) (THF) can be used, its water solubility can complicate the work-up process, requiring large amounts of drying agents. mit.edu To address this, alternative, less water-soluble solvents have been investigated. Cyclopentyl methyl ether (CPME), methyl-tetrahydrofuran (Me-THF), and methyl tert-butyl ether (MTBE) have demonstrated similar results in terms of yield and purity. mit.edu In some continuous flow processes for related phosphite syntheses, chloroform (B151607) has been identified as a suitable solvent due to its ability to dissolve byproducts like triethylamine hydrochloride, thus preventing reactor clogging. nih.gov
The following table presents a screening of different solvents for the synthesis of this compound. mit.edu
| Solvent | Crude Yield (%) | Purity (%) by ³¹P-NMR |
| THF | 76 | 97 |
| CPME | 75 | 97 |
| Me-THF | 74 | 98 |
| MTBE | 72 | 97 |
Table 2: Solvent screening for the synthesis of this compound. All reactions were performed on a 3 g scale. mit.edu
Temperature and Pressure Optimization
Temperature and pressure are key parameters that require careful control to achieve high yields and purity. In the transesterification process, a reflux temperature of 130°C is employed to ensure complete conversion while distilling off the methanol byproduct. chemicalbook.com Following the initial reaction, purification is achieved through distillation under reduced pressure (1 kPa) to remove excess tert-butanol and isolate the final product. chemicalbook.com
In the synthesis from phosphorus trichloride, the initial reaction is often conducted at low temperatures to manage the exothermic reaction. mit.educhemrxiv.org However, subsequent stages may involve heating. For instance, the decomposition of the intermediate tri-tert-butyl phosphite to this compound is reported to occur at 50°C under reduced pressure. mit.educhemrxiv.org In related phosphite syntheses, a two-stage temperature profile has been optimized, with an initial lower temperature (e.g., 40°C) followed by a higher temperature (e.g., 70°C) to maximize the yield. nih.govacs.org
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technique for the synthesis of various chemical compounds, offering significant advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for rapid reaction optimization and scale-up. While specific research on the continuous flow synthesis of this compound is not extensively detailed in the provided literature, valuable insights can be drawn from studies on structurally analogous phosphites, such as triphenyl phosphites and diisopropyl phosphite.
The synthesis of phosphites often involves the reaction of phosphorus trichloride with the corresponding alcohol. In a continuous flow setup, reactants are pumped through a microreactor or a capillary tube, where mixing and reaction occur. The short diffusion distances and high surface-area-to-volume ratios in these reactors allow for precise control over reaction parameters like temperature, pressure, and residence time.
A notable study on the continuous flow synthesis of triphenyl phosphite derivatives demonstrated a significant reduction in reaction time compared to batch methods. researchgate.netacs.org With a residence time as short as 20 seconds, the target products were obtained in good to excellent yields. researchgate.netacs.orgnih.govacs.org This rapid synthesis was achieved in a microreactor, highlighting the efficiency of flow chemistry. researchgate.netacs.orgresearchgate.net The ability to use stoichiometric ratios of reactants further enhances the economic and environmental viability of the process. researchgate.netnih.govacs.org For large-scale production, a kilogram-scale output of tris(2,4-di-tert-butylphenyl) phosphite was successfully achieved, demonstrating the scalability of the continuous flow method. researchgate.netnih.govacs.org
Similarly, a study on the continuous flow synthesis of diisopropyl phosphite in a metal microchannel reactor reported a high yield of 91% with a residence time of just 5 minutes. This process, utilizing phosphorus trichloride and isopropanol, was found to have lower operating costs and improved stability and safety compared to traditional batch production.
These examples underscore the potential of continuous flow techniques for the synthesis of this compound. The principles of rapid mixing, precise temperature control, and short reaction times are directly applicable and could lead to a more efficient and safer manufacturing process.
Table 1: Comparative Data on Continuous Flow Synthesis of Analogous Phosphites
| Product | Reactants | Reactor Type | Residence Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Triphenyl phosphite derivatives | Phenols, Phosphorus trichloride | Microreactor | 20 seconds | 40-50 °C | Good to Excellent | researchgate.netacs.org |
| Tris(2,4-di-tert-butylphenyl) phosphite | 2,4-di-tert-butylphenol (B135424), Phosphorus trichloride | PTFE Tube (Scale-up) | Not specified | Not specified | 88% | researchgate.netnih.gov |
| Diisopropyl phosphite | Isopropanol, Phosphorus trichloride | Metal Microchannel Reactor | 5 minutes | 20 °C | 91% |
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. The synthesis of this compound is an area where these principles can be effectively applied.
A key aspect of green chemistry is the development of more efficient synthetic routes. Traditional methods for synthesizing this compound involve the reaction of phosphorus trichloride with tert-butanol in the presence of a base like triethylamine or pyridine to neutralize the hydrogen chloride byproduct. chemrxiv.org While effective, these methods can generate significant waste.
In the pursuit of a greener synthesis, researchers have explored alternative approaches. One promising strategy involves the use of potassium tert-butoxide instead of tert-butanol and an organic base. chemrxiv.org This method is advantageous as it combines the reactant and the base into a single reagent, and the only co-product is potassium chloride, which is more environmentally benign than the hydrochloride salts of organic bases. chemrxiv.org This approach improves atom economy, a core principle of green chemistry.
Furthermore, the application of continuous flow synthesis, as discussed in the previous section, aligns with several green chemistry principles. The ability to use stoichiometric amounts of reactants minimizes waste, and the enhanced safety features of flow reactors reduce the risk of accidents, particularly when handling reactive chemicals like phosphorus trichloride. researchgate.netnih.govacs.org The reduced reaction volumes and shorter reaction times also contribute to lower energy consumption. researchgate.netacs.org
The development of efficient processes for related compounds, such as the oxidation of this compound to di-tert-butyl potassium phosphate (B84403) using hydrogen peroxide and a catalytic amount of potassium iodide, also reflects green chemistry principles. researchgate.netacs.org This process uses a greener oxidant (H₂O₂) and generates water as the primary byproduct. researchgate.net
Reactivity and Reaction Mechanisms of Di Tert Butyl Phosphite
Oxidation Reactions
The oxidation of di-tert-butyl phosphite (B83602) is a fundamental reaction that leads to the formation of valuable phosphate (B84403) derivatives. This transformation is crucial in various synthetic applications, including the preparation of pharmaceutical intermediates.
Formation of Phosphate Derivatives
Di-tert-butyl phosphite can be oxidized to di-tert-butyl phosphate and its corresponding salts. These phosphate derivatives are key building blocks in organic synthesis. For instance, the oxidation of this compound is a critical step in the synthesis of di-tert-butyl (chloromethyl) phosphate, a reagent used in the formation of phosphono-oxymethyl prodrugs. acs.orgresearchgate.net
One common method involves the oxidation of this compound with potassium permanganate (B83412) (KMnO₄) in an aqueous solution of potassium bicarbonate (KHCO₃). This reaction, typically conducted at low temperatures (0–20°C), yields di-tert-butyl phosphate. Another efficient process utilizes hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of potassium iodide (KI). acs.orgresearchgate.netfigshare.comvulcanchem.com This method provides di-tert-butyl potassium phosphate in high yield (81%) and purity. acs.orgresearchgate.netfigshare.comvulcanchem.com The resulting phosphate can then be converted to the free acid, di-tert-butyl hydrogen phosphate.
It is also noted that tri-tert-butyl phosphite, a related compound, is susceptible to rapid oxidation by air, which results in the formation of tri-tert-butyl phosphate. chemrxiv.org This highlights the general tendency of phosphites with tert-butyl groups to undergo oxidation.
Mechanistic Studies of Oxidation Processes
The oxidation of this compound is understood to proceed through a nucleophilic attack of the phosphorus atom on the oxidizing agent. This initial step leads to the formation of a pentavalent phosphorus intermediate. This intermediate is unstable and subsequently stabilizes by losing a group to form the more stable tetrahedral phosphate derivative. The presence of the electron-donating tert-butyl groups enhances the nucleophilicity of the phosphorus atom, facilitating this process. However, these bulky groups also provide steric hindrance, which can influence the rate and selectivity of the reaction.
In the case of the H₂O₂/KI-mediated oxidation, the process is thought to involve the in situ generation of a more potent oxidizing species from the reaction of hydrogen peroxide and potassium iodide. acs.orgresearchgate.netfigshare.com This species then oxidizes the phosphite to the corresponding phosphate.
Role of Oxidizing Agents and Catalysts
Various oxidizing agents and catalysts have been employed for the oxidation of this compound, each with its own advantages and specific applications.
| Oxidizing Agent/Catalyst | Conditions | Product | Yield |
| H₂O₂ with KI catalyst | Room temperature, aqueous medium | Di-tert-butyl potassium phosphate | 81% acs.org |
| KMnO₄ with KHCO₃ | 0–20°C, aqueous medium | Di-tert-butyl phosphate (free acid) | 57–67.5% |
Table 1: Oxidizing Agents for this compound
The choice of oxidizing system is critical for achieving high yields and purity. The H₂O₂/KI system is considered an efficient process for preparing di-tert-butyl potassium phosphate. acs.orgresearchgate.netfigshare.comvulcanchem.com Potassium permanganate is also an effective oxidant, though yields may be slightly lower. The catalytic role of potassium iodide in the hydrogen peroxide system is crucial for the reaction's efficiency. acs.orgresearchgate.netfigshare.comvulcanchem.com
Nucleophilic Substitution Reactions
The phosphorus atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This property allows it to participate in a range of nucleophilic substitution reactions, including alkylation and arylation, and reactions with halogenated substrates.
Alkylation and Arylation Reactions
This compound can act as a nucleophile in alkylation and arylation reactions. These reactions typically involve the displacement of a leaving group from an alkyl or aryl halide by the phosphite. The steric hindrance provided by the tert-butyl groups can influence the reactivity, making it less reactive than less bulky phosphites.
The Michaelis–Becker reaction is a classic example where a dialkyl phosphite reacts with a halide. beilstein-journals.orgd-nb.info In the context of this compound, it can react with benzyl (B1604629) halides to form di-tert-butyl phosphonates. beilstein-journals.orgd-nb.info Similarly, palladium-catalyzed α-arylation of esters has been achieved using bulky electron-rich phosphine (B1218219) ligands, demonstrating the utility of related phosphine compounds in arylation reactions. nih.gov While not a direct reaction of this compound itself, it highlights the role of bulky phosphine ligands in facilitating C-C bond formation.
Reactivity with Halogenated Substrates
This compound and its derivatives readily react with halogenated substrates. For example, di-tert-butyl potassium phosphate can undergo nucleophilic substitution with compounds containing halohydrocarbon groups, such as iodo- or chloro- compounds. vulcanchem.com This reactivity is fundamental to the synthesis of various pharmaceutical intermediates. vulcanchem.com
A notable reaction is the formation of di-tert-butyl (chloromethyl) phosphate from di-tert-butyl potassium phosphate and chloromethyl chlorosulfate (B8482658). acs.orgresearchgate.net This is a key step in the synthesis of phosphono-oxymethyl prodrugs. acs.orgresearchgate.net Another example is the reaction of this compound with chloroiodomethane (B1360106) in refluxing dimethoxyethane, which yields di-tert-butyl (chloromethyl) phosphate with a 60–63% yield.
The reaction of tertiary phosphites with alkyl iodides generally follows a second-order nucleophilic substitution mechanism, known as the Arbuzov reaction. oregonstate.edu The reactivity is influenced by both inductive and steric effects, with the general leaving group trend being I > Br > Cl. oregonstate.edu
| Halogenated Substrate | Conditions | Product | Yield |
| Chloroiodomethane | Refluxing dimethoxyethane | Di-tert-butyl (chloromethyl) phosphate | 60–63% |
Table 2: Reaction of this compound with Halogenated Substrates
Reactions with Hydroxyl-Containing Compounds (e.g., Phenols, Alcohols)
This compound, as a dialkyl phosphite, exists in equilibrium between two tautomeric forms: a tetracoordinate phosphonate (B1237965) form (P(O)H) and a tricoordinate phosphite form (P-OH). The phosphonate form, with its P-H bond, overwhelmingly predominates. However, its reactivity with hydroxyl-containing compounds like alcohols and phenols primarily involves the exchange of its tert-butyl groups, a process known as transesterification.
The general mechanism for acid-catalyzed reactions with nucleophiles such as water or alcohols involves an initial protonation step at the phosphonate oxygen, followed by a nucleophilic attack by the hydroxyl group of the alcohol or phenol (B47542) on the phosphorus atom. researchgate.net This process is highly analogous to acid-catalyzed hydrolysis. researchgate.net While specific reactions with phenols to form distinct products other than through transesterification are not widely documented for this compound itself, phenols can participate as the alcoholic component in exchange reactions, particularly when catalyzed. wikipedia.org The synthesis of complex phosphite antioxidants, such as tris(2,4-di-tert-butylphenyl) phosphite, proceeds from the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride (B1173362), rather than from this compound. wikipedia.orggoogle.com
Transesterification and Alcoholysis
Exchange Reactions with Alcohols
Transesterification is a characteristic reaction of phosphite esters, where the alkoxy groups on the phosphorus atom are exchanged upon heating with an alcohol. wikipedia.org For this compound, this involves the reaction with an alcohol (R-OH) to exchange one or both of the tert-butyl groups, yielding a new phosphite ester and tert-butanol (B103910) as a byproduct.
This process is reversible and can be utilized to synthesize mixed alkyl phosphites. wikipedia.org To drive the reaction toward the desired product, reaction conditions can be manipulated. For instance, if the goal is to replace the tert-butyl groups with a more volatile alcohol's corresponding alkoxy group (e.g., from methanol), the resulting tert-butanol can be removed by distillation to shift the equilibrium and drive the reaction to completion. wikipedia.org Conversely, the synthesis of this compound itself is often achieved through the transesterification of a phosphite with a more volatile alcohol, such as dimethyl phosphite, with tert-butanol. In this case, the methanol (B129727) produced is distilled off to ensure a high yield of the desired this compound. Catalysts, such as sodium phenate, can be employed to facilitate these exchange reactions. google.com
Kinetic and Equilibrium Considerations
The kinetics of the transesterification of this compound are significantly influenced by steric factors. The bulky tert-butyl groups provide considerable steric hindrance around the phosphorus center, which has been observed to slow the rate of transesterification compared to less hindered phosphites like diisopropyl or diethyl phosphite. d-nb.info This steric effect can also be a determining factor in the reaction's feasibility under certain conditions. For example, in on-DNA reactions, di-tert-butyl phosphonate was found to be unreactive in a Pudovik reaction, a failure attributed to steric hindrance. nih.gov
The transesterification process is governed by equilibrium. wikipedia.org In reactions involving multiple alcohol species, the position of the equilibrium and the selectivity for mono- or di-substituted products depend on the relative reactivity of the alcohols and the stability of the resulting phosphonates. mdpi.com Studies on similar systems show that achieving selective mono-substitution is possible by controlling the stoichiometry, but the reaction tends to proceed to form a mixture of products at equilibrium. mdpi.com For this compound, driving the reaction to completion requires strategies to shift this equilibrium, most commonly by removing one of the products, such as the displaced alcohol, from the reaction mixture. wikipedia.org
Reactions with Carbonyl Compounds
Hydroxymethylation Reactions
This compound undergoes hydroxymethylation through a reaction with a formaldehyde (B43269) source, yielding di-tert-butyl (hydroxymethyl)phosphonate. This product is a key intermediate in the synthesis of pharmaceuticals like the antiviral drug Tenofovir. mit.eduacs.orgchemrxiv.org An efficient method for this transformation involves using solid paraformaldehyde as the formaldehyde source in the presence of a base catalyst. mit.edu
Research has shown that potassium carbonate (K₂CO₃) is an effective base for this reaction when carried out in acetonitrile. mit.edu The reaction conditions, such as temperature, reaction time, and amount of base, have been optimized to achieve high conversion and yield. mit.eduacs.org For instance, increasing the temperature can significantly shorten the reaction time without a substantial increase in byproduct formation. mit.edu After workup, the di-tert-butyl (hydroxymethyl)phosphonate can be isolated in high yield and purity. mit.educhemrxiv.org
| Base (mol%) | Temperature (°C) | Time (h) | Conversion | Notes |
|---|---|---|---|---|
| 10% K₂CO₃ | 50 | 19 | Incomplete | Incomplete conversion observed by NMR spectroscopy. |
| 20% K₂CO₃ | 50 | 19 | Complete | Complete conversion with only small amounts of byproducts. |
| 20% K₂CO₃ | 60 | 19 | Complete | Required for completion on a larger scale. |
| 20% K₂CO₃ | 70 | 5 | Complete | Increased temperature significantly shortened reaction time. |
Pudovik and Abramov Reactions
The Pudovik and Abramov reactions both involve the addition of phosphorus compounds to carbonyls to form α-hydroxy phosphonates. However, they are mechanistically distinct based on the phosphorus reagent used.
The Abramov reaction is the conversion of trialkyl phosphites (P(OR)₃) to α-hydroxy phosphonates via addition to a carbonyl compound. wikipedia.org
The Pudovik reaction involves the addition of dialkyl phosphites (HP(O)(OR)₂) to carbonyls or imines. beilstein-journals.orgbeilstein-journals.org
Given that this compound is a dialkyl phosphite, it is a potential substrate for the Pudovik reaction, not the Abramov reaction. d-nb.infobeilstein-journals.org The Pudovik reaction proceeds via the nucleophilic addition of the phosphite to the electrophilic carbonyl carbon. researchgate.net The introduction of a di-tert-butyl phosphonate group into a molecule can be achieved via the Pudovik reaction of this compound with an aldehyde. d-nb.infobeilstein-journals.org
However, recent research has indicated that the significant steric hindrance from the two tert-butyl groups can prevent the reaction. A 2023 study on the development of on-DNA reactions explored the substrate scope of the Pudovik reaction and found that while dimethyl, diethyl, diisopropyl, and dibenzyl phosphonates all gave excellent conversion, the reaction failed with this compound, presumably due to this steric hindrance. nih.gov This finding highlights that while the Pudovik reaction is a general pathway for dialkyl phosphites, its success with this compound is not guaranteed and is highly dependent on the specific reaction conditions and substrates.
Reactions with Quinones and Heterocyclic Systems
The reaction of phosphites with quinones is a well-established method for synthesizing various organophosphorus compounds. This compound, with its reactive P-H bond and sterically hindering tert-butyl groups, exhibits unique reactivity in these transformations. The interaction typically begins with the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the quinone ring.
The reaction of dialkyl phosphites with o-quinones can lead to the formation of stable pentacoordinate phosphorus compounds, known as pentaoxyphosphoranes. For instance, reactions involving 3,5-di-tert-butyl-o-benzoquinone (B121359) and dialkyl phosphites have been shown to yield 1:1 adducts. datapdf.com While some reactions yield phosphonates, the formation of pentaoxyphosphoranes is also a known pathway, particularly with trivalent phosphorus compounds. google.com
The mechanism involves the initial addition of the phosphite to one of the carbonyl groups of the quinone, forming a zwitterionic intermediate. This intermediate can then undergo cyclization, where the oxygen anion attacks the phosphorus center, leading to a five-membered ring and a pentacoordinate phosphorus atom. The presence of bulky tert-butyl groups on the phosphite can influence the stability and structure of the resulting phosphorane. In some cases, these reactions are utilized to create complex bicyclic pentaoxyphosphoranes through oxidative addition, for example, by reacting a phosphite with tetrachlorobenzoquinone. acs.org Variable temperature NMR studies have been instrumental in characterizing these novel pentaoxyphosphorane structures. google.com
The adducts formed from the reaction of this compound with quinones can undergo subsequent rearrangements. A common transformation for trivalent phosphorus esters is the Arbuzov rearrangement, which typically yields a pentavalent phosphonate. google.com In the context of quinone chemistry, the initial adduct, a pentavalent phosphorane, may exist in equilibrium with a phosphonate structure. datapdf.com
For example, the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with certain phosphites can form stable phosphoranes that can also rearrange to form other derivatives, such as coumarin (B35378) and benzofuranone products, depending on the reaction conditions and the specific phosphite used. datapdf.com The specific pathway is highly dependent on the substituents on both the phosphite and the quinone, as well as reaction conditions like temperature and solvent.
Formation of Pentaoxyphosphoranes
Decomposition Pathways and Stability Studies
The stability of this compound is a critical factor in its handling, storage, and application, particularly in industrial processes where it is used as a stabilizer or a synthetic intermediate. Its decomposition can be initiated by thermal stress or by hydrolysis.
This compound exhibits limited thermal stability. Under elevated temperatures and reduced pressure, it is known to undergo degradation. One of the primary thermal decomposition pathways involves the loss of a tert-butyl group to form isobutene and mono-tert-butyl phosphite. Further heating can lead to the formation of phosphorous acid.
Table 1: Thermal Decomposition Products of Dialkyl and Triaryl Phosphites
| Precursor Compound | Condition | Major Decomposition Products |
|---|---|---|
| This compound | 50°C, reduced pressure | Mono-tert-butyl phosphite, Isobutene |
| Tri-tert-butyl phosphite | 50°C, reduced pressure | This compound |
This table is generated based on data from multiple sources describing phosphite thermal stability. mdpi.comchemrxiv.org
The hydrolytic stability of phosphites is a significant concern, especially in applications where moisture is present. The hydrolysis of this compound, like other phosphites, is an autocatalytic reaction that is significantly accelerated in acidic conditions. researchgate.netmdpi.com The process is initiated by the protonation of the phosphite, making it more susceptible to nucleophilic attack by water.
The mechanism involves the following steps:
Initial Attack : A water molecule attacks the phosphorus atom.
Intermediate Formation : A pentacoordinate intermediate is formed.
Product Formation : This intermediate breaks down, cleaving a P-O bond to release tert-butanol and forming a P-OH group.
Autocatalysis : The hydrolysis reaction produces acidic byproducts, such as phosphorous acid, which catalyze further hydrolysis of the remaining phosphite, leading to an accelerated decomposition rate over time. mdpi.comnih.gov
The bulky tert-butyl groups in this compound provide considerable steric hindrance, which significantly enhances its hydrolytic stability compared to less hindered phosphites. mdpi.com Studies on a range of phosphites have shown that ortho-substituents, especially tert-butyl groups, are particularly effective at stabilizing the molecule against hydrolysis. mdpi.com In contrast, related compounds without this steric protection, such as certain pentaerythritol (B129877) diphosphites, are known to be hydrolytically unstable. researchgate.netmmu.ac.uk
The kinetics of phosphite degradation are highly dependent on the molecular structure and the conditions. For hydrolysis, the rate is influenced by pH, temperature, and the steric and electronic properties of the substituents on the phosphorus atom.
Studies comparing various phosphites have quantified their stability. For instance, phosphites with two ortho-tert-butyl substituents show exceptional stability, with no decomposition observed even at 90°C over extended periods. In contrast, less sterically hindered analogues decompose much more rapidly under the same conditions. mdpi.com The decomposition often follows an exponential decay curve, but in many cases, the rate increases over time due to the autocatalytic nature of the hydrolysis. mdpi.com
Table 2: Comparative Hydrolytic Stability of Various Phosphites at 90 °C
| Phosphite Substituent Pattern | Half-life (t₁/₂) | Time for Complete Decomposition |
|---|---|---|
| Unsubstituted Phenyl | 1.8 h | 6.4 h |
| 4-tert-butyl Phenyl | 1.0 h | 4.0 h |
| 2,4-di-tert-butyl Phenyl | No decomposition observed | > 1440 h |
Data adapted from hydrolysis studies on related benzopinacolphosphites, demonstrating the stabilizing effect of ortho-tert-butyl groups. mdpi.com
The kinetics of thermal degradation are primarily a function of temperature. Techniques like thermogravimetric analysis (TGA) are used to determine the onset of decomposition and the rate of mass loss as a function of temperature, providing quantitative data on thermal stability. acs.org For polymer applications, the oxidation induction time (OIT), measured by differential scanning calorimetry (DSC), provides kinetic data on the effectiveness of the phosphite as a stabilizer against thermo-oxidative degradation. mdpi.com
Applications of Di Tert Butyl Phosphite in Advanced Organic Synthesis
Phosphorylating Agent in Complex Molecule Synthesis
The introduction of phosphate (B84403) groups can significantly alter the biological properties of a molecule. Di-tert-butyl phosphite (B83602) serves as a key reagent in this transformation, facilitating the synthesis of various phosphorylated compounds.
Introduction of Phosphate Moieties
Di-tert-butyl phosphite is widely utilized as a phosphorylating agent to introduce phosphate groups into organic molecules. This process is crucial in the synthesis of prodrugs, where the addition of a phosphate moiety can enhance the bioavailability of an active pharmaceutical ingredient (API) by improving its solubility and absorption within biological systems. The tert-butyl groups of the phosphite can be readily removed under acidic conditions, which are often mild enough to be compatible with sensitive functional groups present in complex molecules. beilstein-journals.orgnih.gov
The general strategy involves the reaction of this compound with a suitable electrophile, often an alkyl halide, in what is known as the Michaelis-Becker reaction, or with an aldehyde in the Pudovik reaction. beilstein-journals.orgnih.gov These reactions lead to the formation of a di-tert-butyl phosphonate (B1237965), which can then be deprotected to yield the desired phosphonic acid.
Synthesis of Phosphonooxymethyl Derivatives
A significant application of this compound lies in the preparation of phosphonooxymethyl (POM) derivatives. These derivatives are a common type of prodrug, designed to mask the charge of a phosphate or phosphonate group, thereby facilitating cell membrane permeability. The synthesis of these derivatives often involves an intermediate, di-tert-butyl (chloromethyl) phosphate, which is a key reagent for creating phosphonooxymethyl prodrugs. researchgate.netenamine.net This intermediate can be synthesized from this compound through a two-step process involving oxidation to di-tert-butyl potassium phosphate followed by reaction with chloromethyl chlorosulfate (B8482658). researchgate.net The resulting di-tert-butyl chloromethyl phosphate is a versatile alkylating agent for introducing the POM group onto a parent drug molecule. enamine.net
The development of N-phosphonooxymethyl prodrugs using this methodology has shown to improve the pharmacokinetic profiles of the parent compounds, leading to enhanced therapeutic efficacy.
Role in the Synthesis of Phosphonate Prodrugs and Analogs (e.g., Tenofovir)
A prominent example showcasing the importance of this compound is in the synthesis of Tenofovir, a crucial antiviral drug used in the treatment of HIV and hepatitis B. chemistryviews.org Traditional syntheses of Tenofovir often utilized diethyl phosphite, which presented challenges in the final deprotection step. chemistryviews.org An alternative and more efficient route has been developed using this compound as the phosphonic acid precursor. chemistryviews.orgacs.org
| Reaction Step | Reagents and Conditions | Key Intermediate/Product | Significance |
| Hydroxymethylation | Paraformaldehyde, Acetonitrile | Di-tert-butyl-(hydroxymethyl)phosphonate | Creation of the core phosphonate structure. chemistryviews.org |
| Mesylation | Mesyl chloride | (Di-tert-butoxyphosphoryl)methyl methanesulfonate | Activation for nucleophilic attack. acs.orgmit.edu |
| Alkylation | (R)-9-(2-hydroxypropyl)adenine, Mg(OtBu)2 | Di-tert-butyl Tenofovir | Coupling of the phosphonate and purine (B94841) base. acs.org |
| Deprotection | Aqueous acid | Tenofovir | Final, efficient deprotection to the active drug. chemistryviews.orgacs.org |
Precursor for Phosphonic Acids and Analogues
The phosphonic acid moiety is a key structural feature in many biologically active compounds, acting as a stable mimic of the phosphate group. This compound serves as a valuable starting material for the synthesis of these important molecules.
Derivatization Strategies for Phosphonic Acid Formation
Di-tert-butyl phosphonates, readily prepared from this compound, are important precursors to phosphonic acids. beilstein-journals.orgnih.gov The tert-butyl ester groups can be cleaved under relatively mild acidic conditions, which is a significant advantage when working with molecules that contain sensitive functional groups. beilstein-journals.orgnih.gov Trifluoroacetic acid (TFA) is a commonly used reagent for this deprotection, efficiently yielding the phosphonic acid. beilstein-journals.orgnih.gov
The introduction of the di-tert-butyl phosphonate group can be achieved through several classic organic reactions:
Michaelis-Becker Reaction: Reaction of this compound with alkyl halides. beilstein-journals.orgnih.gov
Pudovik Reaction: Addition of this compound to aldehydes. beilstein-journals.orgnih.gov
Another method involves the use of bromotrimethylsilane (B50905) for dealkylation, which offers a milder alternative to harsh acidic hydrolysis. nih.gov This method proceeds through a transesterification followed by hydrolysis or methanolysis. nih.gov
Synthesis of Phosphonic Acid Analogues of Biomolecules
The ability to synthesize phosphonic acid analogues of biomolecules is of great interest in medicinal chemistry, as these analogues can act as inhibitors or modulators of biological processes. Di-tert-butyl phosphonate has been employed in the synthesis of phosphonic acid analogues of peptides, such as those that target protein-tyrosine kinases (PTKs). beilstein-journals.orgnih.gov These analogues often serve as stable mimics of phosphorylated amino acids.
Dealkylation Methodologies (e.g., Trifluoroacetic Acid, Silylation)
The removal of the tert-butyl groups from di-tert-butyl phosphonate, a product derived from this compound, is a critical step in the synthesis of phosphonic acids. This dealkylation can be accomplished under relatively mild acidic conditions, which is advantageous when sensitive functional groups are present in the molecule. nih.govd-nb.info
Trifluoroacetic Acid (TFA): Trifluoroacetic acid is an effective reagent for the cleavage of the tert-butyl groups. nih.govbeilstein-journals.org This method is particularly useful as it can often be performed at room temperature or with gentle heating, and the volatile nature of TFA (boiling point: 72.4 °C) facilitates its removal from the reaction mixture upon completion. d-nb.infobeilstein-journals.org The mechanism of dealkylation with acids like TFA is believed to proceed via an SN1 pathway, where the protonated oxygen atom creates a good leaving group (tert-butanol), which then departs to form a stable tert-butyl carbocation. nih.govbeilstein-journals.org This process can be used to synthesize phosphonic acid analogues of peptides and other complex molecules. nih.govd-nb.infobeilstein-journals.org For example, the hydrolysis of bis-tert-butyl phosphonates to the corresponding phosphonic acids has been demonstrated using TFA. beilstein-journals.orgbeilstein-journals.org
Silylation (McKenna's Method): An alternative mild method for dealkylating dialkyl phosphonates, including di-tert-butyl phosphonate, involves the use of silylating agents, most notably bromotrimethylsilane (TMSBr). nih.govd-nb.infobeilstein-journals.org This procedure, often referred to as the McKenna method, proceeds through a two-step sequence. d-nb.info First, the phosphonate is treated with TMSBr, leading to a transesterification reaction that forms a bis(trimethylsilyl) phosphonate intermediate. nih.govd-nb.infobeilstein-journals.org This intermediate is then readily hydrolyzed or alcoholyzed (e.g., with methanol (B129727) or ethanol) to yield the final phosphonic acid. nih.govbeilstein-journals.org The reaction is driven by the formation of a strong silicon-oxygen bond. nih.gov The mechanism involves an oxophilic substitution on the silicon atom, followed by a process similar to the Arbuzov reaction to dealkylate the ester. nih.govd-nb.info This method is applicable to a range of dialkyl phosphonates, including those with tert-butyl groups. nih.govbeilstein-journals.org
| Dealkylation Method | Reagent | Key Features | Typical Conditions |
| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) | Mild conditions, volatile byproduct. d-nb.infobeilstein-journals.org | Room temperature or gentle heating. beilstein-journals.org |
| Silylation (McKenna) | Bromotrimethylsilane (TMSBr) | Forms a silylated intermediate, followed by hydrolysis/alcoholysis. nih.govbeilstein-journals.org | Two steps: silylation then solvolysis. d-nb.info |
C-P Bond Formation Strategies
This compound is a key precursor for forming carbon-phosphorus (C-P) bonds, which are central to the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides.
Michaelis-Becker and Arbuzov Type Reactions
The Michaelis-Arbuzov reaction is a cornerstone for C-P bond formation, involving the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate. nih.govwikipedia.org The classical mechanism begins with the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org This is followed by dealkylation of the intermediate by the displaced halide ion to yield the final pentavalent phosphorus product. wikipedia.org While the reaction is broadly applicable, it often requires elevated temperatures. chinesechemsoc.orgchinesechemsoc.org
The Michaelis-Becker reaction provides an alternative route, typically involving a dialkyl phosphite (like this compound) which is first deprotonated by a base to form a phosphite anion. This anion then acts as a nucleophile and attacks an alkyl halide. rushim.ru this compound can be used in Michaelis-Becker reactions to introduce the di-tert-butyl phosphonate group onto a molecule, for instance, by reacting it with a benzyl (B1604629) halide. nih.govd-nb.infobeilstein-journals.org
Recent advancements have focused on developing milder and more efficient versions of these reactions. For example, alcohol-based Michaelis-Arbuzov reactions have been developed as an environmentally benign alternative to using alkyl halides. rsc.org Additionally, radical versions of the Arbuzov reaction have emerged, allowing for the phosphonylation of primary, secondary, and even tertiary alkyl halides at room temperature under photoredox catalysis, expanding the scope of this fundamental transformation. chinesechemsoc.orgchinesechemsoc.org
| Reaction | Phosphorus Reagent | Electrophile | Product |
| Michaelis-Arbuzov | Trialkyl Phosphite | Alkyl Halide | Dialkyl Alkylphosphonate |
| Michaelis-Becker | Dialkyl Phosphite + Base | Alkyl Halide | Dialkyl Alkylphosphonate |
Reductive Phosphonylation
Reductive phosphonylation strategies offer another avenue for C-P bond formation. Recent research has highlighted the development of novel phosphite reagents that can act as efficient traps for alkyl radicals under mild photocatalytic conditions. acs.orgnih.gov This allows for the conversion of feedstock chemicals like boronic acids and carboxylic acids into their corresponding phosphonates. acs.orgnih.gov
For example, a reagent dubbed "BecaP" (a benzhydryl catechol phosphite) has been designed to undergo redox-neutral reactions with both nucleophilic and electrophilic alkyl radical precursors. acs.org This enables the photoredox-catalyzed phosphonylation of a wide range of alkyl bromides, iodides, and even derivatives of carboxylic acids and boronic acids at room temperature. chinesechemsoc.orgacs.orgnih.gov These methods tolerate a variety of functional groups, making them suitable for the late-stage functionalization of complex molecules. chinesechemsoc.orgacs.org The resulting catechol phosphonate products can be further diversified, for instance, by transesterification to the corresponding dimethyl phosphonate. acs.org
Selective Functionalization and Derivatization Strategies
This compound and its derivatives are valuable platforms for creating diverse organophosphorus compounds through selective functionalization. The bulky tert-butyl groups can influence reactivity and stability, allowing for controlled chemical transformations.
For instance, this compound can be hydroxymethylated using formaldehyde (B43269) to produce di-tert-butyl (hydroxymethyl)phosphonate. acs.orgmit.edu This crystalline intermediate is a key precursor for antiviral drugs like Tenofovir. acs.orgmit.edu The hydroxyl group can be further functionalized, for example, through mesylation or tosylation, to create active phosphonomethylation reagents. mit.edu These reagents can then be used to alkylate nucleophiles, as demonstrated in the synthesis of Tenofovir and Adefovir. acs.orgmit.edu
Furthermore, derivatization strategies can be applied to molecules containing the phosphonate moiety introduced via this compound. In the context of natural product synthesis and modification, selective functionalization of aromatic rings or side chains is crucial. For example, copper-catalyzed C-H functionalization has been used for the site-selective arylation of N-phosphonate substituted indoles. logos-verlag.de Advanced strategies also allow for the direct oxidation of allyl-benzenes to allylic alcohols or their transformation into terminal esters under specific catalytic conditions. nih.gov These methods highlight the versatility of the phosphonate group in directing or enabling further molecular diversification.
| Derivative | Synthesis | Application |
| Di-tert-butyl (hydroxymethyl)phosphonate | Hydroxymethylation of this compound with formaldehyde. acs.orgmit.edu | Precursor for antiviral drugs (e.g., Tenofovir). acs.orgmit.edu |
| (Di-tert-butoxyphosphoryl)methyl methanesulfonate | Mesylation of di-tert-butyl (hydroxymethyl)phosphonate. mit.edu | Active phosphonomethylation reagent. mit.edu |
| (Di-tert-butoxyphosphoryl)methyl 4-methylbenzenesulfonate | Tosylation of di-tert-butyl (hydroxymethyl)phosphonate. mit.edu | Active phosphonomethylation reagent. mit.edu |
Coordination Chemistry and Catalytic Applications of Di Tert Butyl Phosphite
Di-tert-Butyl Phosphite (B83602) as a Ligand in Transition Metal Catalysis
The utility of di-tert-butyl phosphite as a ligand is prominent in numerous transition metal-catalyzed reactions, particularly those involving palladium. Its bulky tert-butyl groups and the electronic nature of the phosphite moiety contribute to the stability and activity of the catalytic species.
Palladium-Catalyzed Cross-Coupling Reactions
This compound and its derivatives are effective ligands in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These reactions are crucial in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: This reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, can be effectively catalyzed by palladium complexes featuring this compound or related phosphite ligands. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com For instance, the palladium-catalyzed coupling of aryl bromides and chlorides with phenylboronic acid has been achieved using tris(2,4-di-tert-butylphenyl)phosphite as a ligand, demonstrating high catalyst turnover numbers. thieme-connect.com
Heck Reaction: In the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, this compound-based ligands have been employed to facilitate the catalytic process. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For example, a study on the Heck reaction of bromobenzene (B47551) utilized tris(2,4-di-tert-butylphenyl)phosphite as a ligand in the screening of reaction conditions. pnas.org The use of ligands like tri-tert-butylphosphine (B79228), a related bulky phosphine (B1218219), has been shown to be highly effective for the olefination of aryl chlorides. researchgate.net
Negishi Coupling: This cross-coupling reaction joins an organozinc compound with an organohalide. This compound is a suitable ligand for palladium catalysts in this transformation. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The reaction is valuable for creating C-C bonds and has been applied in the synthesis of complex natural products. beilstein-journals.orgscribd.com
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. This compound can serve as a ligand in the palladium-catalyzed systems for this reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Copper-free versions of this reaction have been developed using air-stable palladium precatalysts with bulky phosphine ligands to couple aryl bromides and alkynes at room temperature. nih.gov
Hiyama Coupling: This reaction involves the coupling of an organosilicon compound with an organohalide. This compound and its derivatives have been found to be effective ligands for the palladium catalysts used in Hiyama couplings. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Phosphites have been successfully employed as ligands in these reactions, particularly for aryl bromides and chlorides. researchgate.net The steric bulk of related trialkylphosphine ligands has been shown to be crucial for the efficiency of coupling unactivated alkyl halides at room temperature. organic-chemistry.org
| Cross-Coupling Reaction | Reactants | Catalyst System Example | Key Feature |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound + Organohalide | Pd/di-tert-butyl phosphite complexes | Forms C-C bonds. |
| Heck | Unsaturated Halide + Alkene | Pd-catalyzed, this compound as ligand | Alkenylation of aryl halides. |
| Negishi | Organozinc Compound + Organohalide | Pd/di-tert-butyl phosphite | Formation of C-C bonds. sigmaaldrich.comsigmaaldrich.com |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd/di-tert-butyl phosphite | Formation of C(sp)-C(sp2) bonds. sigmaaldrich.comsigmaaldrich.com |
| Hiyama | Organosilicon Compound + Organohalide | Pd/di-tert-butyl phosphite | Tolerates various functional groups. sigmaaldrich.comsigmaaldrich.com |
Other Metal-Mediated Catalytic Transformations
Beyond palladium, this compound and its derivatives act as ligands for other transition metals in catalytic applications. For example, mono- and bis-substituted phosphite complexes of ruthenium, specifically [Ru3(CO)12-xLx] where L is tris(2,4-di-tert-butylphenyl) phosphite, have been synthesized and characterized. These types of cluster compounds are investigated for their potential in catalysis due to their unique structural and electronic properties.
Role of Steric and Electronic Properties of the this compound Ligand
The catalytic efficacy of this compound is largely attributed to its distinct steric and electronic characteristics.
Steric Properties: The bulky tert-butyl groups on the phosphite ligand create significant steric hindrance around the metal center. This steric bulk is advantageous as it can promote the formation of highly active, low-coordinate metal species by facilitating ligand dissociation. nih.gov For instance, in palladium catalysis, bulky phosphine ligands like tri-tert-butylphosphine favor the formation of monoligated L1Pd(0) species, which are often the most active catalysts in cross-coupling cycles. nih.gov This steric hindrance also enhances the stability of the ligand by preventing undesirable side reactions such as oxidation and aggregation. The large cone angle of such bulky ligands is a key parameter influencing catalyst activity. nih.govacs.org
Electronic Properties: this compound is an electron-donating ligand. This property increases the electron density on the metal center, which can facilitate key steps in the catalytic cycle, such as the oxidative addition of aryl chlorides, which have strong C-Cl bonds. nih.govthieme-connect.com The electron-rich nature of related tri-tert-butylphosphine was a breakthrough in allowing the coupling of less reactive aryl chlorides. nih.govthieme-connect.com The combination of steric bulk and electron-richness in ligands like this compound is crucial for achieving high catalytic activity in challenging cross-coupling reactions. nih.gov
Formation and Characterization of Metal Complexes
This compound readily forms complexes with a variety of transition metals. The synthesis and structural analysis of these complexes provide insight into their bonding and potential applications.
Synthesis of Metal-Phosphite Complexes
Metal complexes of this compound can be synthesized through several routes. A common method involves the reaction of a metal salt, such as a metal acetate, with di-tert-butyl phosphate (B84403) (the conjugate base of this compound) in a suitable solvent like methanol (B129727). nih.govacs.org
For example, reacting metal acetates (M(OAc)2·xH2O, where M = Co, Zn) with di-tert-butyl phosphate in a 4:6 molar ratio leads to the formation of tetrameric metal phosphate clusters with the formula [M4(μ4-O)(dtbp)6]. nih.gov Similarly, polymeric metal phosphates like [M(dtbp)2]n (M = Mn, Cu) and [Cd(dtbp)2(H2O)]n have been synthesized by reacting metal acetates with di-tert-butyl phosphate in a 1:2 molar ratio. acs.org The synthesis of alkali metal di-tert-butyl phosphates, such as [Li(μ-dtbp)]n and [Na(μ-dtbp)]n, has been achieved by reacting the corresponding metal acetates with di-tert-butyl phosphate. acs.org The use of auxiliary ligands like imidazole (B134444) during the synthesis can lead to the formation of mononuclear octahedral complexes instead of clusters. nih.gov
| Metal | Reactants | Resulting Complex | Reference |
|---|---|---|---|
| Co, Zn | M(OAc)2·xH2O + di-tert-butyl phosphate (4:6 ratio) | [M4(μ4-O)(dtbp)6] | nih.gov |
| Mn, Cu | M(OAc)2·xH2O + di-tert-butyl phosphate (1:2 ratio) | [M(dtbp)2]n | acs.org |
| Cd | Cd(OAc)2·xH2O + di-tert-butyl phosphate (1:2 ratio) | [Cd(dtbp)2(H2O)]n | acs.org |
| Li, Na, K | M(OAc)·nH2O + di-tert-butyl phosphate (1:1 ratio) | [M(μ-dtbp)]n or related polymers | acs.org |
| Co, Ni, Zn | M(OAc)2·xH2O + dtbp-H + imidazole | [M(dtbp)2(imidazole)4] | nih.gov |
Structural Elucidation of Coordination Compounds
Single-crystal X-ray diffraction is a primary technique for determining the precise three-dimensional structure of metal-phosphite complexes. acs.orgacs.org These studies reveal detailed information about bond lengths, bond angles, and coordination geometries.
###
This article explores the specific roles of this compound and its derivatives in generating inorganic materials and in the mechanistic details of catalytic processes. The focus remains strictly on the outlined topics, providing a detailed, research-based examination of its functions.
#### 5.2.3. Thermolytic Conversion of Metal-Phosphate Precursors to Inorganic Materials
The use of organophosphorus compounds as single-source precursors (SSPs) for creating pure, phase-specific inorganic phosphate materials has garnered significant attention. In this context, di-tert-butyl phosphate ((tBuO)₂PO₂H or dtbp-H), a direct oxidation product of this compound, is a key building block. Metal complexes derived from di-tert-butyl phosphate are ideal SSPs because they undergo clean, low-temperature decomposition. acs.orgrsc.org This process leverages the thermal lability of the tert-butyl groups, which are eliminated as volatile isobutene gas, leaving behind organic-free ceramic phosphate materials. acs.orgrsc.org
The synthesis of these precursors typically involves reacting di-tert-butyl phosphate with metal acetates (M(OAc)₂) in a suitable solvent like methanol. acs.orgacs.orgnih.gov This reaction yields metal-phosphate coordination polymers with a defined metal-to-phosphate ratio. nih.govresearchgate.net For example, reacting alkali metal acetates with dtbp-H produces one-dimensional polymers such as [Li(μ-dtbp)]n and [Na(μ-dtbp)]n. acs.orgnih.gov
Thermogravimetric analysis (TGA) reveals that these precursors decompose in a well-defined manner. The initial weight loss, often occurring between 180–240 °C, corresponds to the elimination of the tert-butyl groups via a β-H elimination pathway. acs.org Further heating to temperatures between 300-500 °C completes the conversion to the final inorganic phosphate material. acs.orgnih.gov The precise nature of the final product can be controlled by the reaction conditions. For instance, bulk solid-state thermolysis of alkali metal-dtbp complexes yields metal metaphosphates (M(PO₃)), whereas a milder solvothermal decomposition in a high-boiling solvent like toluene (B28343) can produce metal dihydrogen phosphates (M(H₂PO₄)). acs.orgnih.gov
This methodology has been successfully applied to a range of metals, including transition metals, to produce various technologically important materials.
| Precursor Complex | Decomposition Conditions | Resulting Inorganic Material | Reference |
|---|---|---|---|
| [Li(μ-dtbp)]n, [Na(μ-dtbp)]n | Bulk thermolysis, 300–500 °C | Metal Metaphosphates (LiPO₃, NaPO₃) | acs.orgrsc.orgnih.gov |
| [Li(μ-dtbp)]n, [Na(μ-dtbp)]n | Solvothermal decomposition in boiling toluene | Metal Dihydrogen Phosphates (Li(H₂PO₄), Na(H₂PO₄)) | acs.orgnih.gov |
| [CaK(μ-H₂O)₃(μ-dtbp)₃]n | Thermolysis, 400–800 °C | Calcium Potassium Metaphosphate (CaK(PO₃)₃) | acs.orgnih.gov |
| [Co₄(μ₄-O)(dtbp)₆] | Thermolysis, >500 °C | Cobalt Metaphosphate (Co(PO₃)₂) and Pyrophosphate (Co₂P₂O₇) | acs.org |
| [M(dtbp)₂(imz)₄] (M = Co, Ni, Zn) | Thermolysis | Metal Metaphosphates (Co(PO₃)₂, Ni(PO₃)₂, Zn(PO₃)₂) | acs.org |
#### 5.3. Mechanistic Aspects of this compound in Catalytic Cycles
This compound and related bulky phosphite ligands are integral to numerous homogeneous catalytic systems, primarily due to a combination of their steric and electronic properties. Phosphites are strong π-acceptor ligands, a characteristic that makes them more effective than many phosphine ligands in reactions like hydroformylation. nih.govresearchgate.net This electronic property facilitates the dissociation of other ligands, such as carbon monoxide (CO), from the metal center, which is often a rate-determining step, thereby increasing catalyst activity. nih.gov The steric bulk imposed by the two tert-butyl groups plays a critical role in controlling the coordination environment of the metal catalyst, which directly influences the selectivity of the catalytic transformation. rsc.org
##### 5.3.1. Ligand Exchange and Activation Processes
The process of ligand exchange can be sterically driven. For instance, a very bulky phosphine ligand on a palladium oxidative addition complex can be readily displaced by smaller, less sterically demanding ligands like phosphites. nih.gov This allows for the in-situ generation of a desired catalytic complex from a common, stable precursor. nih.gov Furthermore, the binding of the phosphite to the metal center is a dynamic process. Computational and spectroscopic studies show that the strength of the metal-phosphorus bond follows trends related to the ligand's sigma-bonding ability, which can be tuned by the substituents on the phosphorus atom. osti.gov
Once coordinated, the phosphite ligand is itself activated. In some catalytic cycles, this involves the formation of key intermediates like metal-hydrido-phosphite complexes, which are central to the substrate transformation steps. researchgate.net The coordination to the metal can also have a stabilizing effect on the phosphite ligand, protecting it from decomposition pathways such as hydrolysis, which is a common issue for P-O bond-containing compounds. mdpi.comresearchgate.net
##### 5.3.2. Catalytic Turnover and Selectivity
The steric and electronic properties of this compound as a ligand are paramount in determining both the rate (turnover) and the outcome (selectivity) of a catalytic reaction. The significant steric hindrance provided by the tert-butyl groups is a powerful tool for controlling selectivity. rsc.org
In reactions such as hydroformylation, bulky phosphite ligands are known to favor the formation of linear aldehydes over branched isomers (n-regioselectivity). nih.govacs.org The bulky ligand environment around the metal center sterically directs the incoming olefin substrate to coordinate in a way that leads to the preferred product. acs.org However, this steric bulk can sometimes lead to a decrease in the reaction rate. mdpi.com A similar principle applies in asymmetric catalysis, where chiral ligands containing bulky phosphite moieties create a well-defined chiral pocket around the metal. This environment forces the substrate to approach from a specific direction, leading to high enantioselectivity. acs.org
| Catalytic Reaction | Metal/Ligand System | Effect of Bulky Phosphite Ligand | Reference |
|---|---|---|---|
| Hydroformylation of Olefins | Rhodium / Phosphite | Increases regioselectivity towards linear aldehydes. Can increase catalyst activity by facilitating CO dissociation. | nih.govmdpi.comacs.org |
| Asymmetric Hydrogenation | Rhodium / Chiral Phosphine-Phosphite | Bulky phosphite moiety is often required for high enantioselectivity by creating a defined chiral environment. | acs.orgrsc.org |
| Nickel-catalyzed Cyclooligomerization of Butadiene | Nickel / Phosphite | Directs selectivity towards dimer formation (e.g., 1,5-cyclooctadiene) instead of trimers. | rsc.org |
| Negishi Cross-Coupling | Palladium / Phosphite | Weaker binding phosphite ligands can lead to higher catalytic activity by allowing easier access to the active site compared to stronger binding phosphines. | osti.gov |
### Compound Reference Table
| Compound Name | Chemical Formula / Abbreviation |
|---|---|
| This compound | C₈H₁₉O₃P |
| Di-tert-butyl phosphate | (tBuO)₂PO₂H / dtbp-H |
| Lithium di-tert-butyl phosphate polymer | [Li(μ-dtbp)]n |
| Sodium di-tert-butyl phosphate polymer | [Na(μ-dtbp)]n |
| Calcium potassium di-tert-butyl phosphate polymer | [CaK(μ-H₂O)₃(μ-dtbp)₃]n |
| Cobalt di-tert-butyl phosphate cluster | [Co₄(μ₄-O)(dtbp)₆] |
| Imidazole | imz |
| Lithium Metaphosphate | LiPO₃ |
| Lithium Dihydrogen Phosphate | LiH₂PO₄ |
| Cobalt Metaphosphate | Co(PO₃)₂ |
| Cobalt Pyrophosphate | Co₂P₂O₇ |
| Rhodium acetylacetonate (B107027) dicarbonyl | [Rh(acac)(CO)₂] |
| Isobutene | C₄H₈ |
Applications in Materials Science and Polymer Chemistry Research
Role of Di-tert-Butyl Phosphite (B83602) Derivatives as Stabilizers
Organophosphorus compounds, including derivatives of di-tert-butyl phosphite, are widely utilized as stabilizers in plastics to guard against degradation caused by light, oxygen, and heat. google.com Specifically, derivatives of 2,4-di-tert-butylphenol (B135424), which can be synthesized from related phosphites, are effective in stabilizing plastics, particularly polyolefins. google.com These stabilizers can be used alone or in combination with other antioxidants, such as phenolic antioxidants, to enhance the stability of the polymer. google.com
A prominent example of a phosphite stabilizer is Tris(2,4-di-tert-butylphenyl) phosphite, known commercially as Irgafos 168. This compound is a highly effective organophosphite antioxidant used in the manufacturing of various polymers like polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), polycarbonates, and ABS resins. Its primary function is to inhibit thermal oxidation during the processing of these polymers. The bulky 2,4-di-tert-butylphenyl groups attached to the central phosphorus atom give the molecule exceptional thermal stability and resistance to hydrolysis. Phosphite stabilizers like Irgafos 168 act as secondary antioxidants, converting hydroperoxides into more stable alcohols and thereby preventing the formation of highly reactive radicals that can damage the polymer structure. researchgate.net This action also helps to limit color development that can occur during the processing of polyolefins. researchgate.net
The effectiveness of these stabilizers is evident in their ability to improve the processing characteristics and thermal stability of polymer formulations, leading to better performance of the final products. For instance, the incorporation of this compound derivatives can significantly enhance the thermal stability of polyethylene during accelerated aging conditions.
| Stabilizer Name | Common Polymer Applications | Primary Function | Key Structural Feature |
|---|---|---|---|
| Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) | Polypropylene (PP), Polyethylene (PE), Polycarbonates, ABS resins | Inhibits thermal oxidation during processing | Bulky 2,4-di-tert-butylphenyl groups |
| Organophosphorus derivatives of 2,4-di-tert-butylphenol | Polyolefins google.com | Protection against degradation by light, oxygen, and heat google.com | Derived from 2,4-di-tert-butylphenol google.com |
Degradation and Transformation Studies in Polymer Matrices
The stabilizers themselves can undergo degradation and transformation within the polymer matrix. For example, Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) is known to break down into other compounds. researchgate.net One of its degradation products is 2,4-di-tert-butylphenol. researchgate.netresearchgate.net
Research has shown that the transformation of these stabilizers can be influenced by various factors. For instance, the oxidation of Irgafos 168 can lead to the formation of Tris(2,4-di-tert-butylphenyl) phosphate (B84403) (TDPP). Studies have indicated that this transformation can occur during polymer processing, with some migration of the resulting TDPP from polyethylene resins being observed. Furthermore, environmental factors such as UV radiation, heat, and contact with water can significantly promote the transformation of Irgafos 168 to its oxidized form, I168O. acs.org At high temperatures, I168O can evaporate into the air, becoming a widespread pollutant. acs.org
The degradation of phenolic antioxidants, which are often used in conjunction with phosphite stabilizers, can lead to the yellowing of polyethylene. researchgate.net The by-products of these degradation processes, such as various butyl phenols, have been detected in materials like paperboard that contain these additives. researchgate.net Understanding the degradation pathways of these stabilizers is crucial for assessing any potential risks associated with their transformation products. researchgate.net For example, while 2,4-di-tert-butylphenol has undergone some toxicity studies, there is limited information on the toxicological profile of its oxidized counterpart, tris(2,4-di-tert-butylphenyl)phosphate. researchgate.net
| Original Stabilizer | Degradation Product(s) | Contributing Factors to Degradation |
|---|---|---|
| Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) | 2,4-di-tert-butylphenol researchgate.netresearchgate.net, Tris(2,4-di-tert-butylphenyl) phosphate (TDPP/I168O) acs.org | Polymer processing , UV radiation, heat, water contact acs.org |
| Phenolic Antioxidants | Various butyl phenols researchgate.net | Oxidative degradation researchgate.net |
Advanced Materials Synthesis via this compound Precursors
This compound serves as a valuable precursor in the synthesis of a variety of advanced materials. Its derivatives are particularly useful in creating ligands for catalysis and in the formation of inorganic phosphate materials.
The steric bulk provided by the tert-butyl groups in this compound derivatives helps to prevent unwanted side reactions during synthesis. This characteristic is crucial in the preparation of phosphonic acid analogues of peptides and gadolinium complexes used as MRI contrast agents. beilstein-journals.org The introduction of the di-tert-butyl phosphonate (B1237965) group can be achieved through reactions such as the Michaelis–Becker or Pudovik reactions. beilstein-journals.org
In the realm of materials science, di-tert-butyl hydrogen phosphate, a related compound, is used in the preparation of Nasicon-type phosphates, which are important for developing fast ion conductors and low thermal expansion ceramics. Furthermore, alkali metal di-tert-butyl phosphates can act as single-source precursors for creating nano-sized ceramic phosphates. acs.org Through thermal decomposition, these precursors lose their organic substituents to form organic-free phosphate materials at temperatures between 300 and 500 °C. acs.org For instance, the solvothermal decomposition of lithium, sodium, and potassium di-tert-butyl phosphates in boiling toluene (B28343) leads to the formation of their respective dihydrogen phosphates. acs.org
This compound derivatives are also employed as ligands in transition-metal catalysis, enhancing the efficiency of various chemical reactions. For example, di-tert-butyl prop-1-en-1-ylphosphonate can stabilize transition metal catalysts used in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.
| Precursor | Resulting Material/Application | Synthesis Method/Reaction | Reference |
|---|---|---|---|
| This compound | Phosphonic acid analogues of peptides, MRI contrast agents | Michaelis–Becker reaction, Pudovik reaction | beilstein-journals.org |
| Di-tert-butyl hydrogen phosphate | Nasicon-type phosphates (fast ion conductors, low thermal expansion ceramics) | - | |
| Alkali metal di-tert-butyl phosphates | Nano-sized ceramic phosphates, Dihydrogen phosphates | Thermal decomposition, Solvothermal decomposition | acs.org |
| Di-tert-butyl prop-1-en-1-ylphosphonate | Ligands for transition-metal catalysis (e.g., Suzuki-Miyaura coupling) | - |
Compound List
2,4-di-tert-butylphenol
ABS resins
Di-tert-butyl hydrogen phosphate
this compound
Di-tert-butyl prop-1-en-1-ylphosphonate
Gadolinium
Irgafos 168
Lithium di-tert-butyl phosphate
Polycarbonates
Polyethylene
Polyolefins
Polypropylene
Potassium di-tert-butyl phosphate
Sodium di-tert-butyl phosphate
Toluene
Tris(2,4-di-tert-butylphenyl) phosphate
Tris(2,4-di-tert-butylphenyl) phosphite
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the chemical environment of atomic nuclei within a molecule, providing detailed information about the structure and connectivity of di-tert-butyl phosphite (B83602).
³¹P NMR Studies for Phosphorus Environments
³¹P NMR spectroscopy directly probes the phosphorus nucleus, offering a definitive method for identifying and quantifying phosphorus-containing compounds. For di-tert-butyl phosphite, the ³¹P NMR spectrum exhibits a characteristic chemical shift that is highly sensitive to the electronic environment of the phosphorus atom. The purity of this compound can be verified using ³¹P NMR spectroscopy to ensure the absence of hydrolyzed byproducts like phosphate (B84403) esters. In research settings, monitoring the ³¹P NMR signal is crucial for tracking the progress of reactions involving this reagent. mit.educhemrxiv.org The typical chemical shift for phosphites falls within a distinct region, allowing for clear identification.
| Compound | Typical ³¹P NMR Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| This compound | ~9.5 | mit.edu |
| General Phosphites | 100–120 |
¹H and ¹³C NMR for Structural Elucidation
¹H and ¹³C NMR spectroscopy provide complementary information that, when combined with ³¹P NMR data, allows for the complete structural assignment of this compound and its derivatives.
¹H NMR: The proton NMR spectrum of this compound is relatively simple, dominated by a large signal corresponding to the protons of the two tert-butyl groups. The chemical shift and multiplicity of the P-H proton, if observable, can also provide valuable structural information.
¹³C NMR: The carbon NMR spectrum confirms the presence of the tert-butyl groups through signals corresponding to the quaternary and methyl carbons. The coupling between the phosphorus and carbon atoms (J-coupling) can further substantiate the connectivity within the molecule.
NMR spectra are typically recorded using deuterated solvents, which serve as an internal reference. mit.educhemrxiv.org The chemical shifts (δ) are expressed in parts per million (ppm) downfield from a standard reference compound like tetramethylsilane (B1202638) (TMS). mit.educhemrxiv.org
| Nucleus | Observed Signals | Significance |
|---|---|---|
| ¹H | Signal for tert-butyl protons, P-H proton signal | Confirms the presence and environment of protons. |
| ¹³C | Signals for quaternary and methyl carbons of the tert-butyl groups | Elucidates the carbon framework of the molecule. |
Variable Temperature NMR Studies
Variable temperature (VT) NMR studies are employed to investigate dynamic processes, such as conformational changes or chemical exchange. In the context of di-tert-butyl phosphine (B1218219) derivatives, VT-NMR has been used to study the rotation of the bulky tert-butyl groups. researchgate.net For some related phosphine compounds, ¹H and ¹³C{¹H} spectra show a decoalescence at low temperatures due to the slowing of this rotation. researchgate.net While specific VT-NMR studies on this compound itself are less commonly reported in the provided context, this technique is valuable for understanding the behavior of structurally similar organophosphorus compounds, particularly in reactions where temperature plays a critical role, such as in the study of certain pentoxyphosphoranes. acs.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Fragmentation Patterns and Structural Information
In mass spectrometry, this compound is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound (194.21 g/mol ). The fragmentation pattern, which results from the cleavage of specific bonds within the molecule, provides a fingerprint that can be used for structural confirmation. Common fragmentation pathways for organophosphorus compounds can involve the loss of alkyl groups. For this compound, the loss of tert-butyl groups or related fragments is expected.
LC-MS and GC-MS Techniques for Product Analysis
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to analyze complex mixtures containing this compound and its reaction products.
GC-MS: This technique is well-suited for the analysis of volatile and thermally stable compounds. It is often used to assess the purity of this compound by checking for residual solvents or volatile byproducts.
LC-MS: LC-MS is a versatile technique that can analyze a wider range of compounds, including those that are less volatile or thermally labile. It is particularly useful for monitoring the progress of reactions and identifying products and intermediates in complex reaction mixtures. lcms.czdiva-portal.org Techniques like atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) can be used as ion sources in LC-MS for the analysis of phosphite antioxidants. researchgate.net
The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for both qualitative and quantitative analysis in research involving this compound. lcms.cz
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of this compound, enabling the separation of the compound from impurities, starting materials, and byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized for purity assessment.
HPLC, particularly when coupled with mass spectrometry (LC-MS), serves as a powerful tool for monitoring reactions involving this compound. In research settings, LC-MS is used to analyze the conversion of this compound into its corresponding salts, such as di-tert-butyl potassium phosphate. amazonaws.com A typical analysis involves diluting an aliquot of the reaction mixture in a suitable solvent system, like acetonitrile/water, before injection into the LC-MS system. amazonaws.com This allows for the quantification of the product and the monitoring of reaction progress over time. amazonaws.com
An example of an LC-MS system used for the analysis of a reaction involving this compound is detailed below.
| Component | Description/Instrument | Reference |
|---|---|---|
| HPLC System | Shimadzu | amazonaws.com |
| Mass Spectrometer | Waters MicroMass ZQ | amazonaws.com |
| Sample Preparation | Reaction aliquot diluted in acetonitrile/water (7:3 v/v) | amazonaws.com |
| Application | Quantification of di-tert-butyl potassium phosphate from the reaction of this compound | amazonaws.com |
Gas Chromatography is a standard method for verifying the purity of this compound, especially for assessing the presence of residual solvents following synthesis and purification. Researchers suggest that GC can provide a more accurate determination of purity for crude this compound, which is crucial for subsequent reactions where precise stoichiometry is required. chemrxiv.org
When coupled with a mass spectrometer (GC-MS), the technique can confirm the identity of the compound by analyzing its fragmentation pattern. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound in its main library. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| NIST Library Number | 133631 | nih.gov |
| Total Peaks | 29 | nih.gov |
| Top Peak (m/z) | 83 | nih.gov |
| 2nd Highest Peak (m/z) | 123 | nih.gov |
| 3rd Highest Peak (m/z) | 57 | nih.gov |
High-Performance Liquid Chromatography (HPLC)
Advanced Analytical Methodologies
Beyond standard chromatographic techniques, a range of advanced analytical methods are indispensable for the in-depth characterization of this compound. These methodologies provide critical information about the compound's structure, thermal stability, and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly vital. Specifically, ³¹P NMR provides direct insight into the phosphorus chemical environment and is used to confirm the absence of hydrolyzed byproducts like phosphate esters. It is also used to determine the purity of crude this compound before its use in further synthetic steps. chemrxiv.org ¹H NMR can be used for quantitative analysis against an internal standard. amazonaws.com
Mass Spectrometry (MS) is employed to confirm the molecular weight (194.21 g/mol ) and the fragmentation patterns of the compound. Fourier-Transform Infrared Spectroscopy (FT-IR) helps to identify characteristic functional group stretches, such as P–O–C bonds.
For assessing thermal hazards, techniques like Differential Scanning Calorimetry (DSC), the Advanced Reactive Systems Screening Tool (ARSSt), and Accelerating Rate Calorimetry (ARC) are utilized to determine the onset temperatures for decomposition. amazonaws.com
| Methodology | Application for this compound | Reference |
|---|---|---|
| ³¹P NMR Spectroscopy | Confirms phosphorus environment, detects hydrolyzed byproducts, and determines purity. | chemrxiv.org |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. | |
| FT-IR Spectroscopy | Identifies P–O–C and other characteristic bond stretches. | |
| Differential Scanning Calorimetry (DSC) | Measures thermal stability and decomposition onset temperature. | amazonaws.com |
| Accelerating Rate Calorimetry (ARC) | Evaluates thermal runaway potential and decomposition kinetics. | amazonaws.com |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of di-tert-butyl phosphite (B83602). nih.govresearchgate.net DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, are commonly used to generate computational data for organophosphorus compounds. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's electronic structure, reactivity, and spectroscopic characteristics.
The electronic properties of di-tert-butyl phosphite can be effectively described by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between these orbitals is a critical parameter for determining molecular stability and reactivity.
For this compound, DFT calculations have determined specific energy values for these orbitals. A higher HOMO energy level suggests a greater capacity to donate electrons, making it an effective reducing agent or nucleophile. The spatial distribution of these orbitals, which can also be modeled, indicates the likely sites for electrophilic and nucleophilic attack. mpg.de In reactions involving phosphite additions to other molecules, the highest contributions of atomic orbitals to the LUMO can successfully predict the regioselectivity of the nucleophilic attack. mpg.de
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| This compound | -6.23 | 0.81 | 7.04 |
| tert-Butyl diethyl phosphite | -6.36 | 0.78 | 7.14 |
| Diethyl hexyl phosphite | -6.51 | 0.76 | 7.27 |
Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. substack.com By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can predict regioselectivity. substack.com For this compound, a Fukui function analysis would pinpoint the phosphorus atom as a primary site for electrophilic attack (due to its lone pair) and the acidic proton as a site for nucleophilic attack.
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Global Electrophilicity (ω) | ω = χ² / (2η) | A measure of the stabilization in energy after accepting electrons. |
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be used to interpret or validate experimental data. The calculation of nuclear magnetic resonance (NMR) chemical shifts is a particularly valuable application. nih.govresearchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach at the DFT level, it is possible to compute ³¹P NMR chemical shifts with a high degree of accuracy. researchgate.net
These theoretical predictions help in the structural analysis of organophosphorus compounds. researchgate.net For this compound, computational modeling can cross-validate experimental ³¹P NMR results, confirming the phosphorus environment and aiding in the characterization of reaction products and intermediates. Studies on a wide range of organophosphorus compounds have demonstrated that calculated shifts correlate well with experimental values, making computational spectroscopy a reliable tool. researchgate.net
Global Reactivity Indices (e.g., Fukui Functions)
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling is crucial for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transition states. nih.gov For reactions involving this compound, such as hydrolysis or oxidation, DFT calculations can predict the mechanisms and energetic barriers.
Modeling the hydrolysis of phosphites, for example, can reveal whether the mechanism is associative or dissociative and can identify key intermediates, such as pentavalent phosphoranes. nih.gov Transition state analysis provides the activation energies for different steps, clarifying the rate-determining step of the reaction. nih.govnih.gov This information is vital for understanding how factors like solvents or catalysts influence the reaction outcome and for optimizing reaction conditions.
Conformational Analysis and Steric Hindrance Effects
The two bulky tert-butyl groups in this compound impose significant steric constraints that dictate its conformational preferences and reactivity. wikipedia.org Computational methods, including molecular mechanics and DFT, are used to perform conformational analyses to identify the lowest-energy structures. upenn.eduresearchgate.net
These studies reveal that the tert-butyl groups influence the bond angles and torsional angles around the central phosphorus atom. researchgate.net The steric hindrance created by these groups is a key factor in the compound's reactivity. For instance, it slows the rate of transesterification compared to less bulky phosphites. Conversely, compared to the more crowded tri-tert-butyl phosphite, this compound has reduced steric hindrance around the P-H bond, which enhances its nucleophilicity in certain reactions. Computational analysis quantifies these steric effects, explaining observed trends in stability and reactivity. mdpi.com
Prediction of Reactivity and Selectivity
By integrating insights from electronic structure, reactivity indices, and steric analysis, computational chemistry can predict the reactivity and selectivity of this compound. The calculated high HOMO energy indicates a strong electron-donating character, suggesting its utility as a reducing agent.
The balance between electronic effects and steric hindrance governs its selectivity. While sterically accessible, the phosphorus lone pair makes the molecule a potent nucleophile, favoring its use in phosphorylation reactions over more hindered analogues. Furthermore, models based on global and local reactivity descriptors (Fukui functions) can predict the regioselectivity in reactions with molecules that have multiple reactive sites. substack.com This predictive power is essential for designing new synthetic routes and for understanding the role of this compound as a reagent and intermediate.
Computational Insights into Hydrolysis and Decomposition Mechanisms
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organophosphorus compounds, including the hydrolysis and decomposition of this compound. These theoretical studies provide molecular-level insights into reaction pathways, transition states, and the thermodynamic and kinetic factors governing these transformations.
Hydrolysis Mechanisms
The hydrolysis of phosphite esters is a critical process influencing their stability and reactivity. DFT calculations have been instrumental in modeling these reactions, often in tandem with experimental techniques like NMR spectroscopy to validate the computational findings. acs.orgresearchgate.net
Research on related phosphite systems using DFT has provided a general framework for understanding their hydrolysis. For instance, calculations on complex phosphite ligands have shown that the stability of various phosphorus-oxygen (P-O) bonds can be predicted by comparing the free energy of different hydrolysis pathways. acs.org These studies often reveal that certain bonds are thermodynamically and kinetically more susceptible to cleavage. In one study, DFT calculations provided evidence that an exocyclic P–O bond was less stable and therefore preferentially cleaved over a more stable cyclic ester or anhydride (B1165640) P-O bond. acs.org
Furthermore, computational models have been used to investigate catalyzed hydrolysis reactions. DFT calculations indicated that for the hydrolysis of phosphites catalyzed by platinum(II) complexes under neutral conditions, the most energetically favorable reaction path involves an intramolecular attack of a water molecule, coordinated to the platinum center, on an adjacent, coordinated phosphite ligand. researchgate.net This highlights the ability of computational methods to detail the role of catalysts and the geometry of intermediates in the reaction mechanism. The coordination of a phosphite ligand to a rhodium center has also been shown to stabilize it against hydrolysis, a finding supported by both experimental and computational data. acs.org
Table 1: Summary of DFT Findings on Phosphite Hydrolysis Mechanisms This table is generated based on findings from related phosphite systems and provides a theoretical framework applicable to this compound.
| Aspect of Hydrolysis | Key Computational Insight | Implication for Mechanism | Reference |
|---|---|---|---|
| Bond Lability | DFT calculations can predict which P-O bond is most fragile by comparing the free energy of various hydrolysis pathways. | Identifies the initial site of nucleophilic attack by water, determining the primary hydrolysis products. | acs.org |
| Catalysis (e.g., by Pt(II)) | The lowest energy pathway involves an intramolecular attack of a coordinated water molecule on a coordinated phosphite. | Demonstrates that catalysts can alter the reaction mechanism from intermolecular to a more favorable intramolecular process. | researchgate.net |
| Ligand Coordination | Coordination to a metal center (e.g., Rhodium) can significantly increase the half-life and stability of the phosphite against hydrolysis. | Shows that the chemical environment and complexation state of the phosphite are crucial to its hydrolytic stability. | acs.org |
| Reaction Pathway | Depending on the attacking nucleophile's orientation, hydrolysis can proceed via a one-step concerted mechanism or a multi-step pathway involving a pentavalent intermediate. | Provides a detailed map of the energy landscape, including transition states and intermediates. | acs.org |
Decomposition Mechanisms
Beyond hydrolysis, this compound can undergo thermal and oxidative decomposition. Theoretical studies, often by analogy to structurally similar compounds, provide significant insights into these degradation routes.
Thermal decomposition of esters containing tert-butyl groups, such as di-tert-butyl phosphates, has been shown to proceed via a β-hydrogen elimination mechanism. acs.org This process involves the transfer of a hydrogen atom from a methyl group to a phosphate (B84403) oxygen, leading to the formation of a P-OH group and the release of isobutene gas. acs.org This low-temperature decomposition pathway is a well-established route for tert-butyl esters and is a highly probable mechanism for the thermal degradation of this compound.
Oxidative decomposition often involves reactions with radical species. Computational studies on various phosphite antioxidants have explored their reactions with radicals like alkoxy (RO•) and peroxyl (ROO•) radicals. researchgate.net The reaction typically proceeds through the formation of an intermediate alkoxyphosphoranyl radical, which can then undergo further reactions. researchgate.net DFT calculations help to map the free energy barriers for these oxidation pathways and can predict the most likely decomposition products.
Table 2: Postulated Decomposition Mechanisms Based on Computational and Theoretical Studies This table outlines likely decomposition pathways for this compound based on theoretical principles and studies of analogous compounds.
| Decomposition Type | Postulated Mechanism | Key Intermediates/Products | Theoretical Basis |
|---|---|---|---|
| Thermal Decomposition | β-Hydrogen Elimination | Isobutene, Mono-tert-butyl phosphite | Analogy to thermal decomposition of di-tert-butyl phosphates. acs.org |
| Oxidative Decomposition | Radical Scavenging | Alkoxyphosphoranyl radical, Phosphate derivatives | DFT modeling of phosphite reactions with RO• and ROO• radicals. researchgate.net |
Emerging Research Directions and Future Outlook
Novel Synthetic Routes and Process Intensification
The primary industrial synthesis of di-tert-butyl phosphite (B83602) involves the transesterification of dimethyl phosphite with tert-butanol (B103910). A common method utilizes a calcium hydroxide (B78521) catalyst, where the mixture is heated to reflux at 130°C to drive the reaction and distill off the methanol (B129727) byproduct. This process can achieve yields as high as 91.5% with 98% purity after vacuum distillation. Another established route involves the reaction of phosphorus trichloride (B1173362) with tert-butanol in the presence of a base like triethylamine (B128534) or pyridine (B92270). chemrxiv.orgmit.edu However, this method often suffers from variable yields (40–77%) and issues with chemoselectivity, leading to the formation of the undesired tri-tert-butyl phosphite. chemrxiv.org
A notable development is a two-step process starting from phosphorus trichloride, which proceeds through the oxidation of di-tert-butyl phosphite using a hydrogen peroxide/catalytic potassium iodide system to produce di-tert-butyl potassium phosphate (B84403) with an 81% yield and high purity. researchgate.netacs.orgfigshare.com
Expanded Applications in Fine Chemical and Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals, primarily serving as a phosphorylating agent. Its utility is particularly evident in the production of antiviral drugs like Tenofovir. chemrxiv.orgmit.edu In the synthesis of Tenofovir, this compound is a precursor to (di-tert-butoxyphosphoryl)methyl methanesulfonate, which acts as an efficient electrophile for the alkylation of (R)-9-(2-hydroxypropyl)adenine. chemrxiv.orgmit.edu
The unique reactivity of this compound and its derivatives allows for their use in creating prodrugs, which can enhance the bioavailability of active pharmaceutical ingredients. chemicalbook.com For instance, potassium di-tert-butylphosphate, derived from this compound, reacts with chloromethyl chlorosulfate (B8482658) to produce chloromethyl di-tert-butylphosphate. chemicalbook.com This intermediate is then used to prepare water-soluble prodrugs of various compounds, including azole antifungals and HIV-1 attachment inhibitors, by reacting with amino or hydroxyl groups on the parent drug molecule. chemicalbook.com
Future research is focused on expanding these applications. This includes the development of novel prodrug formulations to further improve drug delivery and efficacy. vulcanchem.com Additionally, researchers are exploring new nucleophilic substitution methodologies and investigating different phosphorylation patterns to create specialized pharmaceutical compounds. vulcanchem.com The versatility of this compound in Michaelis–Becker and Pudovik reactions further broadens its potential for creating complex phosphonic acid analogues of peptides and other bioactive molecules. beilstein-journals.org
Exploration in New Catalytic Systems
This compound and its derivatives are increasingly being explored for their roles in novel catalytic systems. The steric bulk provided by the tert-butyl groups makes them valuable as ligands for transition metal catalysts, enhancing stability and influencing selectivity in various reactions. For example, palladium complexes incorporating this compound as a ligand have been used in Suzuki-Miyaura and Heck cross-coupling reactions. The tert-butyl groups help to prevent ligand oxidation and catalyst aggregation.
A related compound, tris(2,4-di-tert-butylphenyl) phosphite, has shown exceptional activity as a ligand in several catalytic processes. psu.edursc.orgnih.gov Orthopalladated complexes of this phosphite are highly active catalysts for Suzuki and Stille cross-coupling reactions, achieving very high turnover numbers. psu.edu This catalyst system has also demonstrated high activity in the Heck arylation of alkenes. psu.edu Furthermore, iridium(I) catalysts generated from [Ir(COD)Cl]₂ and tris(2,4-di-tert-butylphenyl) phosphite are effective for the addition of arylboronic acids to aldehydes. nih.gov
The development of new phosphite-based ligands is an active area of research. acs.org Studies are focusing on modifying the ligand structure to fine-tune the electronic and steric properties of the resulting catalysts. mdpi.com For instance, axially chiral diphosphine ligands of the TunePhos type have been synthesized and applied in asymmetric hydrogenation reactions with excellent enantioselectivity. researchgate.net The goal is to create more robust, selective, and efficient catalysts for a wider range of chemical transformations, including hydroformylation and other carbon-carbon bond-forming reactions. rsc.orgmdpi.com
Advanced Material Science Applications
The unique properties of this compound and its derivatives are being leveraged in the field of advanced material science. One of the primary applications is as a stabilizer and antioxidant for polymers. For example, tris(2,4-di-tert-butylphenyl) phosphite (often known by the trade name Irgafos 168) is widely used to prevent the thermal degradation of polymers like polyethylene (B3416737) and polypropylene (B1209903) during high-temperature processing. It functions by decomposing hydroperoxides, which are formed during the oxidation of the polymer.
Research is ongoing to develop more effective stabilizer systems. One approach involves blending phosphite stabilizers with other antioxidants, such as hindered phenols, to create synergistic effects. google.comnih.gov For instance, compositions containing a pentaerythritol (B129877) diphosphite, like bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite, have been shown to be effective in stabilizing polyethylene. google.com The hydrolytic stability of these phosphite additives is a key concern, and research is being conducted to understand and mitigate their degradation. researchgate.net
Furthermore, metal complexes of di-tert-butylphosphate are being investigated as single-source precursors for the synthesis of metal phosphate materials. chemicalbook.comacs.orgacs.org These materials can have interesting properties and potential applications in areas such as catalysis and ceramics. acs.org For example, manganese, copper, and cadmium complexes of di-tert-butylphosphate have been synthesized and characterized. acs.org Thermal decomposition of these coordination polymers at relatively low temperatures yields the corresponding crystalline metal phosphate materials. acs.orgacs.org
Fundamental Mechanistic Insights through Advanced Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Advanced analytical techniques are being employed to gain these fundamental insights. 31P NMR spectroscopy is a particularly powerful tool for monitoring reactions involving this compound in real-time. chemrxiv.org It allows for the identification of intermediates and byproducts, providing valuable information about reaction pathways and kinetics.
For instance, in the synthesis of this compound from PCl3 and tert-butanol, 31P NMR has been used to study the chemoselectivity of the reaction and identify the formation of tri-tert-butyl phosphite and tri-tert-butyl phosphate as byproducts. chemrxiv.org In mechanistic studies of catalytic reactions, techniques like UV-vis stopped-flow spectrophotometry can be used to investigate the kinetics of fast substitution reactions, as demonstrated in the study of rhodium stibine (B1205547) complexes with a bulky phosphite ligand. rsc.org
Liquid chromatography-mass spectrometry (LC-MS) is another essential technique for analyzing reaction mixtures and quantifying products, as shown in the analysis of the conversion of this compound to di-tert-butyl potassium phosphate. acs.orgamazonaws.com Calorimetry techniques, such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), are used to study the thermal stability and decomposition pathways of this compound and its derivatives. amazonaws.com These advanced methods provide a detailed picture of the chemical processes at a molecular level, enabling researchers to design more efficient and selective reactions.
Sustainable Synthesis and Application Development
There is a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis and application of this compound. This aligns with the broader principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One approach to sustainable synthesis is the use of greener reaction conditions. For example, research is exploring the use of ultrasound-assisted synthesis, which can often lead to shorter reaction times and milder conditions compared to conventional heating. rsc.org The development of solvent-free reaction conditions is another important goal, as it eliminates the need for potentially harmful organic solvents. rsc.org
In terms of applications, the use of this compound derivatives as catalysts contributes to sustainability by enabling more efficient chemical transformations with lower catalyst loadings. The development of recyclable catalysts, such as supramolecular dendritic monophosphite ligands, is a promising area of research that could further enhance the green credentials of these systems. acs.org
Q & A
Q. What are the standard methods for synthesizing di-tert-Butyl phosphite, and how can purity be verified?
this compound is typically synthesized via nucleophilic substitution reactions between phosphorus trichloride and tert-butanol. A common protocol involves slow addition of tert-butanol to phosphorus trichloride under anhydrous conditions, followed by neutralization and purification via vacuum distillation. Purity can be verified using ³¹P NMR spectroscopy to confirm the absence of hydrolyzed byproducts (e.g., phosphate esters) and gas chromatography (GC) to assess residual solvents .
Q. How should this compound solutions be prepared and stored to ensure stability?
Solutions should be prepared in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) under inert atmospheres (N₂ or Ar) to prevent hydrolysis. Storage at 2–8°C in airtight, moisture-resistant containers is critical for long-term stability. Concentration should be reported as weight/volume (w/v) or molarity (M), with calibration via gravimetric analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ³¹P NMR : Provides direct information on the phosphorus environment (typical δ ≈ 100–120 ppm for phosphites).
- Mass spectrometry (MS) : Confirms molecular weight (194.21 g/mol) and fragmentation patterns.
- FT-IR : Identifies P–O–C and P–H stretches (if present). Cross-referencing with databases like PubChem ensures accurate interpretation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound across solvent systems?
Contradictions often arise from solvent polarity effects on reaction kinetics. A systematic approach includes:
- Solvent parameter screening : Test solvents with varying dielectric constants (e.g., hexane vs. DMF).
- In-situ ³¹P NMR monitoring : Track intermediate formation and decomposition rates.
- Control experiments : Compare results under rigorously dry vs. humid conditions to isolate hydrolysis impacts .
Q. What experimental strategies are recommended for tracking the hydrolysis kinetics of this compound?
- Kinetic studies : Use UV-Vis spectroscopy or pH titration to monitor acid release during hydrolysis.
- Activation energy calculation : Perform Arrhenius analysis at multiple temperatures.
- Computational modeling : Density functional theory (DFT) can predict hydrolysis pathways and transition states. Data should be cross-validated with experimental ³¹P NMR results .
Q. How does this compound compare to tri(tert-butyl) phosphite in terms of reactivity and applications?
this compound exhibits higher nucleophilicity due to reduced steric hindrance compared to tri-substituted analogs. This makes it preferable in:
- Phosphorylation reactions : Faster coupling with alcohols or amines.
- Radical inhibition : Enhanced stabilization via P–H bond donation. Comparative studies should include kinetic assays and electron paramagnetic resonance (EPR) for radical trapping efficiency .
Q. What methodologies are available to assess the environmental impact of this compound in biological systems?
- EC₅₀ assays : Determine toxicity thresholds using microbial or plant models (e.g., Phytophthora growth inhibition).
- Biodegradation studies : Monitor compound breakdown via LC-MS in soil/water microcosms.
- Regulatory databases : Cross-reference with EPA DSSTox or ChemIDplus for hazard classification .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
